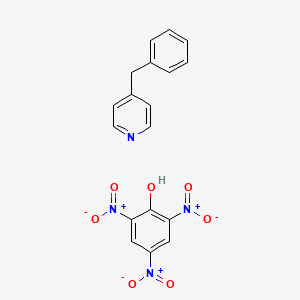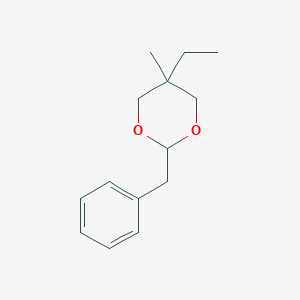
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 It is a member of the dioxane family, which are cyclic ethers with a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with acrolein and benzyl alcohol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-5-ethyl-5-methyl-1,3-dioxane involves its interaction with molecular targets through its dioxane ring. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The stability of the dioxane ring against nucleophiles and bases makes it an effective protecting group in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler dioxane compound with similar stability and reactivity.
1,3-Dioxolane: Another cyclic ether with a five-membered ring containing two oxygen atoms.
2-Phenyl-1,3-dioxane: A compound with a phenyl group instead of a benzyl group, exhibiting similar chemical properties.
Uniqueness
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the benzyl and ethyl groups enhances its stability and reactivity compared to other dioxane derivatives .
Properties
CAS No. |
7143-19-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-benzyl-5-ethyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-3-14(2)10-15-13(16-11-14)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 |
InChI Key |
VITILXDYUVGRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


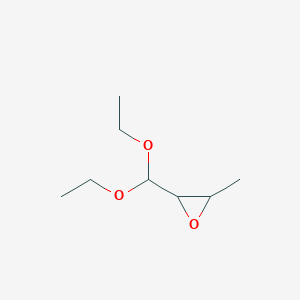

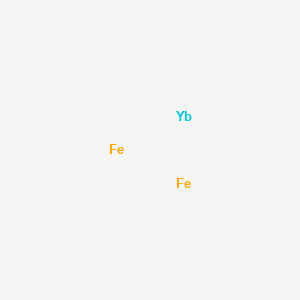
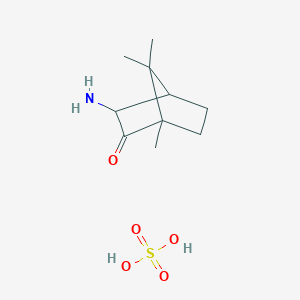
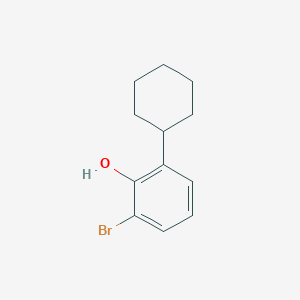
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

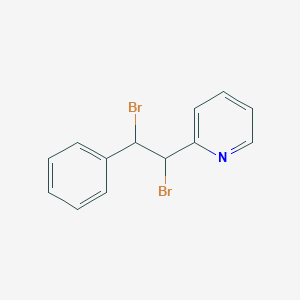
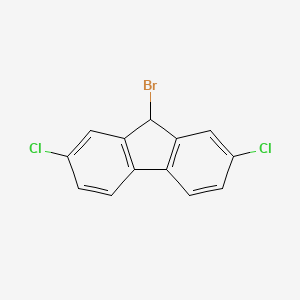
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

